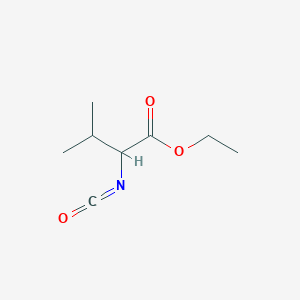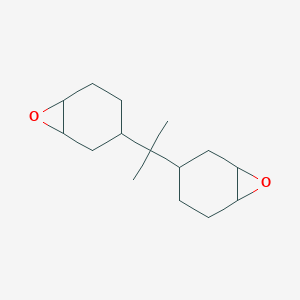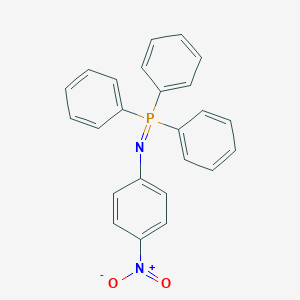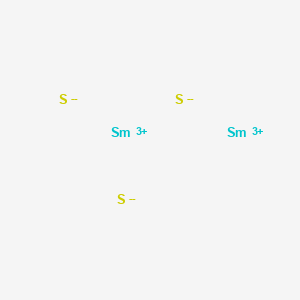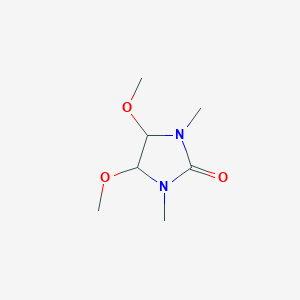
4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one, also known as DDMI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DDMI is a cyclic urea derivative, and its synthesis has been a subject of interest for many researchers.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one is not fully understood, but it is believed to act as an inhibitor of enzymes involved in various biological processes. 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of dopamine and serotonin, neurotransmitters involved in mood regulation.
Efectos Bioquímicos Y Fisiológicos
4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and dopamine in the brain, which can improve cognitive function and mood regulation. 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has also been shown to exhibit antioxidant properties, which can protect cells from oxidative stress. Additionally, 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has been shown to have anti-inflammatory properties, which can reduce inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has also been shown to have low toxicity, making it a suitable compound for in vitro and in vivo experiments. However, 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has limitations, including its low solubility in water and its instability in acidic conditions.
Direcciones Futuras
4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has several potential future directions in scientific research. It can be further studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one can also be studied as a potential catalyst in chemical reactions and as a reagent in organic synthesis. Additionally, 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one can be further studied to understand its mechanism of action and its biochemical and physiological effects.
Métodos De Síntesis
4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one can be synthesized through a reaction between 4,5-dimethoxy-1,3-dimethylimidazolium chloride and sodium cyanate. The reaction takes place in the presence of a base and yields 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one as a white crystalline solid. The synthesis of 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has been optimized, and several methods have been proposed to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has been used in various scientific research applications due to its unique properties. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has also been used as a reagent in organic synthesis and as a catalyst in chemical reactions.
Propiedades
Número CAS |
13464-10-3 |
|---|---|
Nombre del producto |
4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one |
Fórmula molecular |
C7H14N2O3 |
Peso molecular |
174.2 g/mol |
Nombre IUPAC |
4,5-dimethoxy-1,3-dimethylimidazolidin-2-one |
InChI |
InChI=1S/C7H14N2O3/c1-8-5(11-3)6(12-4)9(2)7(8)10/h5-6H,1-4H3 |
Clave InChI |
DFRGVMDKNSXRPF-UHFFFAOYSA-N |
SMILES |
CN1C(C(N(C1=O)C)OC)OC |
SMILES canónico |
CN1C(C(N(C1=O)C)OC)OC |
Otros números CAS |
13464-10-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



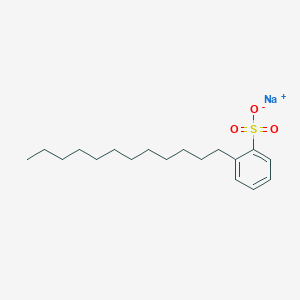
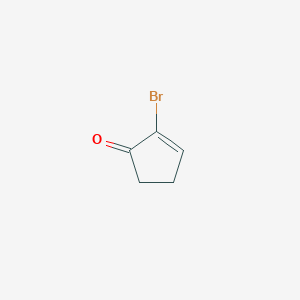

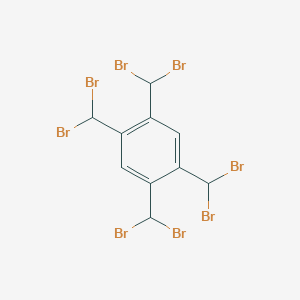


![(2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B83614.png)
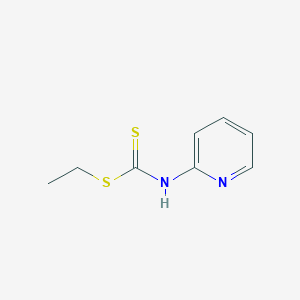
![[4-(4-Phosphonophenyl)phenyl]phosphonic acid](/img/structure/B83617.png)
